molecular formula C14H8BrFN2OS B2675498 N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 321555-74-2

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No. B2675498
CAS RN: 321555-74-2
M. Wt: 351.19
InChI Key: RCKOAGXFVLHQNN-UHFFFAOYSA-N
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Description

“N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. It also contains a fluorobenzamide group, which consists of a benzene ring attached to an amide group with a fluorine atom .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The fluorine atom in the fluorobenzamide group can also be a site of reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzothiazoles are generally stable and have a aromatic character . The presence of the fluorine atom might increase the compound’s stability and affect its reactivity.

Scientific Research Applications

Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole has shown promising results as antimicrobial analogs. These compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with the presence of a fluorine atom enhancing their activity (Desai, Rajpara, & Joshi, 2013). Similarly, the introduction of substituted 2-aminobenzothiazoles derivatives has led to compounds showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains (Anuse et al., 2019).

Antitumor Applications

Fluorinated 2-(4-aminophenyl)benzothiazoles have been developed with potent cytotoxicity in vitro in sensitive human breast and other cancer cell lines. These compounds exhibit a biphasic dose-response relationship, with some fluorinated derivatives demonstrating broad-spectrum antitumor activity (Hutchinson et al., 2001). Additionally, water-soluble prodrugs of antitumor benzothiazoles have been synthesized to improve bioavailability and have shown significant tumor growth retardation in preclinical models (Hutchinson et al., 2002).

Enzyme Inhibition and Other Biological Activities

G protein-coupled receptor-35 (GPR35) agonists have been developed based on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, showing high agonistic potency and good druglike properties (Wei et al., 2018). Additionally, novel benzothiazole derivatives have been investigated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, displaying significant potential in these areas (Menteşe, Ülker, & Kahveci, 2015).

Future Directions

The study of benzothiazoles and related compounds is an active area of research, given their prevalence in biologically active compounds . Future research could explore the synthesis, reactivity, and potential applications of “N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide”.

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKOAGXFVLHQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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